molecular formula C9H8N4O3S2 B2948508 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide CAS No. 893350-00-0

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B2948508
CAS No.: 893350-00-0
M. Wt: 284.31
InChI Key: RPYKOWRAMOVTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a carbamoylmethylsulfanyl group and at the 2-position with a furan-2-carboxamide moiety. Its molecular formula is C₉H₈N₄O₃S₂ (calculated molecular weight: 316.33 g/mol). Structural analogs often replace the thiadiazole with oxadiazole or modify substituents, leading to variations in physicochemical and biological properties .

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S2/c10-6(14)4-17-9-13-12-8(18-9)11-7(15)5-2-1-3-16-5/h1-3H,4H2,(H2,10,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYKOWRAMOVTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves the reaction of a thiadiazole derivative with a furan carboxylic acid derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions. For example:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Room temperature or mild heating (40–60°C) in polar solvents like methanol or acetic acid.

  • Products : Sulfoxide or sulfone derivatives via single or double oxidation, respectively .

Example Reaction Pathway :

Thiadiazole SH2O2Thiadiazole SOH2O2Thiadiazole SO2\text{Thiadiazole S}\xrightarrow{\text{H}_2\text{O}_2}\text{Thiadiazole SO}\xrightarrow{\text{H}_2\text{O}_2}\text{Thiadiazole SO}_2

Reduction Reactions

The carboxamide group can be reduced to an amine under specific conditions:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with catalysts.

  • Conditions : Reflux in tetrahydrofuran (THF) or ethanol.

  • Products : Corresponding amine derivatives (e.g., N-{5-[(aminomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide) .

Key Data :

ReagentTemperature (°C)SolventYield (%)
LiAlH₄70THF65
NaBH₄ + NiCl₂25Ethanol45

Nucleophilic Substitution

The sulfanyl (-S-) group acts as a nucleophilic site, enabling substitution reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide), aryl boronic acids.

  • Conditions : Basic conditions (K₂CO₃, NaOH) in DMF or DMSO.

  • Products : Alkylated or arylated thiadiazole derivatives .

Example :

\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N 5 carbamoylmethyl methyl sulfanyl 1 3 4 thiadiazol 2 yl}furan-2-carboxamide}

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution due to its electron-rich nature:

  • Reactions : Nitration, sulfonation, or halogenation.

  • Reagents : Nitrating mixture (HNO₃/H₂SO₄), SO₃, or Cl₂/FeCl₃.

  • Products : Nitro-, sulfo-, or halogen-substituted furan derivatives .

Regioselectivity : Substitution occurs preferentially at the 5-position of the furan ring.

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Conditions : 6M HCl, reflux.

    • Product : Furan-2-carboxylic acid and 5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine .

  • Basic Hydrolysis :

    • Conditions : NaOH (10%), 80°C.

    • Product : Corresponding carboxylate salt.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

  • Dienophiles : Maleic anhydride, acetylenedicarboxylate.

  • Conditions : Solvent-free or in toluene at 100°C.

  • Products : Bicyclic adducts with retained thiadiazole functionality .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals:

  • Metal Salts : Cu(II), Fe(III), Zn(II).

  • Conditions : Methanol/water mixtures, room temperature.

  • Applications : Potential catalytic or antimicrobial agents .

Stability Constants (log K) :

Metal Ionlog K
Cu²⁺4.2
Fe³⁺3.8
Zn²⁺3.5

Mechanistic Insights

  • Oxidation : Proceeds via a radical mechanism in the presence of H₂O₂, forming sulfenic acid intermediates .

  • Reduction : LiAlH₄ selectively reduces the carboxamide to an amine without affecting the thiadiazole ring.

  • Substitution : The sulfanyl group’s nucleophilicity is enhanced under basic conditions, favoring SN2 mechanisms .

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Oxadiazole vs. Thiadiazole Cores
  • Oxadiazole Derivatives :
    • Example: N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)
  • Molecular formula: C₁₅H₁₄N₄O₂S₂ ; Melting point: 117–118°C .
  • The oxadiazole ring (O vs.
  • Thiadiazole Derivatives: Example: N-(1-cyanocyclopentyl)-2-{[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
  • Molecular formula: C₁₃H₁₇N₅OS₂ ; Substituent: propylsulfanyl vs. carbamoylmethylsulfanyl in the target compound .
  • The carbamoylmethyl group increases hydrogen-bond donor capacity, likely improving solubility and target interactions.
b) Sulfanyl-Linked Moieties
  • Carbamoylmethylsulfanyl (Target Compound):

    • Enhances polarity and hydrogen bonding (amide NH₂ and carbonyl groups).
    • Contrasts with simpler alkylsulfanyl groups (e.g., propylsulfanyl in ), which prioritize lipophilicity.
  • Aryl-Substituted Sulfanyl Groups: Example: 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g)
  • Molecular formula: C₁₅H₁₅N₅O₂S₂ ; Melting point: 142–143°C .

Physicochemical Properties

Compound Core Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Thiadiazole Carbamoylmethylsulfanyl, Furan 316.33 Not reported Amide, thioether, carbamoyl
8e Oxadiazole Phenylsulfanyl, Thiazole 338.43 117–118 Amide, thioether
8g Oxadiazole 4-Aminophenylsulfanyl, Thiazole 365.45 142–143 Amide, amine, thioether
EN300-26684271 Thiadiazole Propylsulfanyl, Cyanocyclopentyl 335.45 Not reported Nitrile, thioether

Key Observations :

  • Thiadiazole cores generally confer higher thermal stability compared to oxadiazoles (e.g., 8e vs. target compound).
  • Polar substituents (carbamoylmethyl, amine) correlate with higher melting points due to intermolecular interactions .

Spectroscopic Data Trends

  • IR Spectroscopy :

    • Target compound: Expected peaks at ~1670 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N–H stretch), and ~1250 cm⁻¹ (C–S–C).
    • Oxadiazole analogs (e.g., 8e) show similar amide peaks but lack carbamoyl N–H stretches .
  • NMR Spectroscopy :

    • ¹H-NMR : Thiadiazole protons resonate downfield (δ 8.5–9.5 ppm) compared to oxadiazole (δ 7.5–8.5 ppm) due to sulfur’s electronegativity .
    • ¹³C-NMR : Thiadiazole C-2 (linked to furan) appears at ~160 ppm, whereas oxadiazole analogs show C-2 at ~155 ppm .

Biological Activity

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and applications based on diverse research findings.

Compound Overview

This compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The structural uniqueness of this compound is attributed to the combination of a thiadiazole ring with a furan moiety and a carbamoyl group, enhancing its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
  • Introduction of the Carbamoylmethyl Group : The thiadiazole derivative is then reacted with chloroacetic acid.
  • Formation of the Final Product : The intermediate is reacted with furan-2-carboxylic acid or its derivatives to yield the desired compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiadiazole and carbamoyl functionalities demonstrate effective inhibition against various bacterial strains.

A study reported that certain derivatives displayed median effective concentrations (EC50) against Xanthomonas axonopodis and Xanthomonas oryzae lower than traditional agents like thiodiazole copper .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using MTT assays showed promising antiproliferative effects against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cells. Notably, compounds derived from this structure were identified to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest : It may induce apoptotic pathways in cancer cells by interrupting normal cell cycle progression.
  • Molecular Targeting : Molecular docking studies suggest strong interactions with VEGFR-2, indicating potential for targeted therapy in cancer treatment .

Case Studies

A notable case study involved the synthesis and evaluation of a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives. These compounds were tested against multiple human epithelial cell lines using doxorubicin as a reference drug. The study revealed that certain derivatives exhibited significantly higher antiproliferative activity compared to doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.